Mozavaptan hydrochloride

Übersicht

Beschreibung

Mozavaptan (hydrochloride) is a vasopressin receptor antagonist marketed by Otsuka. It was approved in Japan in October 2006 for the treatment of hyponatremia caused by the syndrome of inappropriate antidiuretic hormone (SIADH) due to antidiuretic hormone-producing tumors . Mozavaptan is known for its ability to block the action of vasopressin, a hormone that regulates water retention in the body .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Mozavaptan (Hydrochlorid) wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Benzazepin-Derivate beinhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Mozavaptan (Hydrochlorid) beinhaltet eine großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel Schritte wie Kristallisation, Filtration und Trocknung, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mozavaptan (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Treatment of Hyponatremia

Mozavaptan has been primarily studied for its role in treating hyponatremia , particularly in patients with ectopic antidiuretic hormone (ADH) syndrome. In a clinical trial involving 16 patients, treatment with mozavaptan resulted in a significant increase in serum sodium levels from an average of 122.8 mEq/L to 133.3 mEq/L over seven days (P = 0.002). This improvement was associated with alleviation of symptoms related to hyponatremia .

- Approval Status : Mozavaptan was approved as an orphan drug for the treatment of hyponatremia in Japan in July 2006. Since its launch, over 100 patients have been treated with positive outcomes similar to those observed in clinical trials .

Potential Use in Cancer Therapy

Recent studies have indicated that mozavaptan may have applications beyond fluid management. Research on renal cell carcinoma (RCC) has shown that V2 receptor antagonists like mozavaptan can inhibit tumor growth and reduce cell viability in human RCC cell lines. In mouse xenograft models, both mozavaptan and tolvanptan were found to decrease tumor growth by reducing cell proliferation and angiogenesis while increasing apoptosis .

Comparative Efficacy with Other Vaptans

Mozavaptan is often compared with other vasopressin antagonists such as tolvaptan and conivaptan . While all three drugs target the vasopressin system, mozavaptan is noted for its selectivity towards V2 receptors, which may result in fewer side effects related to V1 receptor antagonism . However, studies suggest that patients previously sensitized to tolvanptan may also exhibit cross-reactivity to mozavaptan, indicating potential immunological concerns .

Future Directions and Research Opportunities

The versatility of mozavaptan opens avenues for further research into its applications:

- Neuro-Immune Disorders : Investigations into the role of vasopressin in neuro-immune interactions suggest that vaptans may modulate immune responses, potentially leading to new treatments for conditions like multiple sclerosis .

- Chronic Kidney Disease : The impact of V2 receptor antagonism on renal function and fluid balance presents opportunities for exploring mozavaptan's efficacy in chronic kidney disease management.

Summary Table of Clinical Findings

Wirkmechanismus

Mozavaptan (hydrochloride) exerts its effects by antagonizing the binding of vasopressin to vasopressin receptors, specifically the V2 receptors located on renal collecting duct cells . This prevents the antidiuretic action of vasopressin, promoting aquaresis (excretion of free water) and thereby correcting hyponatremia . The molecular targets involved include the vasopressin V2 receptors, which play a crucial role in water reabsorption in the kidneys .

Vergleich Mit ähnlichen Verbindungen

Conivaptan: Another vasopressin receptor antagonist used for the treatment of hyponatremia.

Tolvaptan: A selective vasopressin V2 receptor antagonist used for similar indications.

Uniqueness of Mozavaptan: Mozavaptan (hydrochloride) is unique in its specific binding affinity and selectivity for vasopressin V2 receptors, making it highly effective in treating conditions related to water retention and hyponatremia . Its oral bioavailability and favorable safety profile further distinguish it from other similar compounds .

Biologische Aktivität

Mozavaptan hydrochloride is a vasopressin V2 receptor antagonist primarily used in the treatment of hyponatremia, particularly in patients with conditions such as ectopic antidiuretic hormone (ADH) syndrome. Approved in Japan in 2006, it is marketed under the name Physuline® by Otsuka Pharmaceutical Co., Ltd. This compound has garnered attention for its ability to manage serum sodium levels effectively, especially during aggressive chemotherapy regimens.

Mozavaptan acts by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This inhibition prevents the action of ADH, leading to increased water excretion (aquaresis) and, consequently, an increase in serum sodium concentration. The mechanism can be summarized as follows:

- Vasopressin V2 Receptor Antagonism : Mozavaptan binds to V2 receptors, blocking their activation by endogenous vasopressin.

- Increased Urine Output : By inhibiting these receptors, mozavaptan promotes diuresis, which helps correct hyponatremia.

Clinical Findings

A pivotal study evaluating the clinical effectiveness of mozavaptan involved 16 patients with ectopic ADH syndrome. The results demonstrated a statistically significant increase in serum sodium levels from an average of 122.8 ± 6.7 mEq/L to 133.3 ± 8.3 mEq/L after a 7-day treatment period (p = 0.002) . These findings underscore its efficacy in managing severe hyponatremia.

Case Study 1: Ectopic ADH Syndrome

In a clinical trial involving patients suffering from ectopic ADH syndrome, mozavaptan was administered for a short duration. The treatment not only improved serum sodium levels but also alleviated symptoms associated with hyponatremia, allowing patients to undergo aggressive cancer chemotherapy without the burden of fluid restrictions .

Case Study 2: Pediatric Hyponatremia Management

A pediatric case highlighted the use of tolvaptan (a related compound) in managing hyponatremia during chemotherapy for a germ cell tumor. Although this case focused on tolvaptan, it illustrates the challenges faced in managing similar conditions where vasopressin antagonists like mozavaptan could play a crucial role .

Efficacy in Hyponatremia Management

Mozavaptan has shown promise not just in isolated cases but across multiple studies assessing its role in treating hyponatremia due to various underlying causes:

- Clinical Trials : Over 100 patients have been treated with mozavaptan since its approval, with outcomes consistent with initial clinical trials indicating its effectiveness and safety .

- Long-term Outcomes : Following its introduction as an orphan drug, ongoing assessments have confirmed that mozavaptan can facilitate better management of fluid intake and improve overall quality of life for patients undergoing treatment for malignancies .

Comparative Analysis

The following table summarizes key pharmacological data and clinical applications of mozavaptan compared to other vasopressin antagonists:

| Drug Name | Receptor Target | Indications | Potency (IC50) | Approval Year |

|---|---|---|---|---|

| Mozavaptan | V2 | Hyponatremia | 1.2 µM | 2006 |

| Tolvaptan | V2 | Hyponatremia, Polycystic Kidney Disease | 14.0 nM | 2010 |

| Conivaptan | V1/V2 | Hyponatremia | Not specified | 2006 |

Eigenschaften

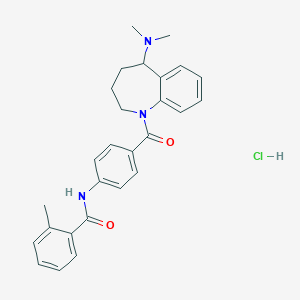

IUPAC Name |

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOROBKPIULFQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930125 | |

| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138470-70-9 | |

| Record name | Mozavaptan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138470-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mozavaptan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138470-70-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOZAVAPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mozavaptan hydrochloride interact with its target and what are the downstream effects?

A1: this compound acts as a vasopressin V2 receptor antagonist. [, ] This means it binds to the V2 receptors in the kidneys, blocking the action of the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). [, ] By inhibiting ADH's action, this compound prevents water reabsorption in the kidneys, leading to increased urine output (aquaresis) and a subsequent increase in serum sodium concentration. [, ] This mechanism is particularly helpful in treating conditions like ectopic antidiuretic hormone syndrome (SIADH), where water retention and dilutional hyponatremia are prominent features. [, ]

Q2: What is the clinical significance of this compound in the context of cancer treatment?

A2: Hyponatremia, often presenting as SIADH, is a concerning side effect observed in some cancer patients undergoing chemotherapy, particularly with drugs like cyclophosphamide and cisplatin. [] This condition can be further exacerbated by tumor-derived AVP in some cases. [] this compound, by effectively treating SIADH and increasing serum sodium levels, allows for the continuation of potentially life-saving chemotherapy regimens in these patients. [] Furthermore, by alleviating the need for strict fluid restrictions, this compound contributes to an improved quality of life for these patients. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.